2-(Hydroxymethyl)benzonitrile

描述

Structural Context and Strategic Positioning within Benzonitrile (B105546) Chemistry

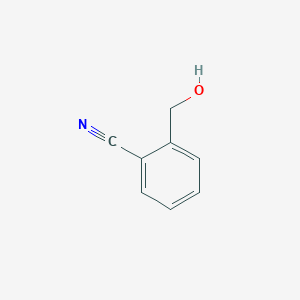

2-(Hydroxymethyl)benzonitrile is an aromatic compound featuring a benzene (B151609) ring substituted with a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group at adjacent positions (ortho-substitution). This specific spatial arrangement distinguishes it significantly from its meta- and para-isomers and is central to its unique chemical behavior.

The positioning of these two functional groups creates steric and electronic interactions, a phenomenon often referred to as the "ortho effect". quora.comwikipedia.orgrsc.org This effect can influence the molecule's conformation and reactivity. For instance, steric hindrance between the adjacent groups can cause the hydroxymethyl and nitrile moieties to twist out of the plane of the benzene ring. wikipedia.org This conformational change can inhibit resonance between the functional groups and the aromatic ring, thereby altering the electronic properties and reactivity compared to isomers where the groups are further apart. wikipedia.org This unique structural feature makes this compound a strategic choice for syntheses that require specific ortho-functionalization or subsequent intramolecular cyclization reactions.

Table 1: Physicochemical Properties of Hydroxymethylbenzonitrile Isomers

| Property | This compound | 3-(Hydroxymethyl)benzonitrile | 4-(Hydroxymethyl)benzonitrile (B1214540) |

| CAS Number | 612-20-4 | 874-97-5 | 874-89-5 |

| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Melting Point | Not available | Not available | 39-43 °C |

Note: Data for 2- and 3-isomers is less commonly reported in readily available sources compared to the 4-isomer.

Overview of Key Functional Group Interplay and Reactivity Motifs

The synthetic versatility of this compound stems from the distinct yet cooperative reactivity of its two functional groups. Each group can undergo a range of characteristic transformations, and their proximity allows for unique intramolecular reactions.

Reactivity of the Hydroxymethyl Group: The primary alcohol functionality can be readily transformed.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-formylbenzonitrile) or further to a carboxylic acid (2-cyanobenzoic acid) using standard oxidizing agents. numberanalytics.com

Etherification/Esterification: It can react to form ethers and esters. numberanalytics.com

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., 2-(bromomethyl)benzonitrile) or a tosylate, to facilitate nucleophilic substitution reactions. chemistrysteps.com

Reactivity of the Nitrile Group: The nitrile group is a versatile precursor to other nitrogen-containing functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide (2-(hydroxymethyl)benzamide) and subsequently to a carboxylic acid. pressbooks.publibretexts.org

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (2-(aminomethyl)benzyl alcohol). pressbooks.pubchemistrysteps.com Using a milder reducing agent like DIBAL-H can yield an aldehyde. pressbooks.pub

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as triazoles or pyridines. vulcanchem.com

Intramolecular Reactivity: The most significant aspect of this compound's reactivity is the interplay between the two ortho-positioned groups. The hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular esterification (lactonization) with the adjacent hydroxymethyl group, is a facile process that leads to the formation of a stable five-membered lactone ring system known as phthalide . orgsyn.orglookchem.com This intramolecular cyclization is a key transformation, demonstrating how the proximity of the two groups provides a direct pathway to fused heterocyclic structures. This anchimeric assistance, where the neighboring group participates in the reaction, makes the hydrolysis of the nitrile in the ortho-isomer particularly efficient for forming the cyclic product.

Significance as a Versatile Synthetic Intermediate in Modern Organic Transformations

The unique structural and reactive properties of this compound and its derivatives make them crucial intermediates in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. dapinpharma.com The scaffold serves as a foundational building block for constructing molecules with significant biological activity.

Table 2: Applications of the (Hydroxymethyl)benzonitrile Scaffold in Synthesis

| Intermediate Class | Target Molecule Class | Example Application |

| Substituted 2-(Hydroxymethyl)benzonitriles | Antidepressants (SSRIs) | Synthesis of Citalopram and Escitalopram. innospk.compunagri.com |

| Bromo-substituted (Hydroxymethyl)benzonitriles | Anti-inflammatory agents | Synthesis of Crisaborole. |

| (Hydroxymethyl)benzonitrile derivatives | Kinase Inhibitors | Building blocks for potential anticancer agents. vulcanchem.comontosight.ai |

| (Hydroxymethyl)benzonitrile derivatives | Antimicrobial agents | Used in the preparation of antimicrobial compounds. |

For example, the derivative 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile is a key intermediate in the synthesis of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressants, Citalopram and Escitalopram. innospk.compunagri.com The synthesis leverages the hydroxymethylbenzonitrile core to build the complex final drug structure.

Furthermore, substituted (hydroxymethyl)benzonitriles are employed in the synthesis of heterocyclic drugs. Derivatives like 5-bromo-2-(hydroxymethyl)benzonitrile (B8072412) are explored as intermediates for kinase inhibitors, which are a class of anticancer agents. vulcanchem.com The nitrile group in these intermediates can be used in cycloaddition reactions to construct essential heterocyclic rings for biological activity. vulcanchem.com The ability to undergo transformations like Suzuki-Miyaura couplings (for bromo-substituted derivatives) further enhances their utility in creating diverse and complex molecular frameworks. vulcanchem.com

The strategic importance of this compound is thus firmly established. Its bifunctional nature, combined with the unique consequences of the ortho-substitution pattern, provides organic chemists with a powerful tool for the efficient and controlled synthesis of valuable compounds.

Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXEGKWQXAEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545289 | |

| Record name | 2-(Hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-45-0 | |

| Record name | 2-(Hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Hydroxymethyl Benzonitrile and Its Analogs

De Novo Synthesis Pathways and Precursor Selection

De novo synthesis provides a direct approach to 2-(hydroxymethyl)benzonitrile and its analogs, starting from simpler, more readily available chemical precursors.

Directed Ortho-Metalation and Related Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchemeurope.com This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgchemeurope.comorganic-chemistry.org The resulting aryllithium intermediate can then react with an appropriate electrophile to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, the nitrile group (-CN) can itself act as a DMG, although it is a relatively weak one. The reaction involves the interaction of the lithium reagent with the nitrogen atom of the nitrile, facilitating the removal of a proton from the adjacent ortho position. wikipedia.orgchemeurope.com The subsequent reaction with an electrophile like formaldehyde (B43269) or a protected equivalent would introduce the hydroxymethyl group.

Table 1: Key Aspects of Directed Ortho-Metalation

| Feature | Description |

|---|---|

| Directing Group | A functional group that directs metalation to the ortho position. Examples include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.orgnumberanalytics.com |

| Metalating Agent | Typically a strong organolithium base such as n-butyllithium or sec-butyllithium. wikipedia.org |

| Electrophile | A reagent that reacts with the ortho-lithiated intermediate to introduce the desired functionality. |

| Advantage | High regioselectivity for ortho-substitution, avoiding mixtures of isomers often seen in classical electrophilic aromatic substitution. wikipedia.orgchemeurope.com |

Regioselective Bromination-Substitution Approaches

A common and effective method for preparing aryl bromides is through electrophilic aromatic bromination. nih.gov This strategy involves the introduction of a bromine atom onto the aromatic ring, which can then be substituted to introduce other functional groups. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring. nih.govnsf.gov

For the synthesis of this compound, a precursor like o-tolunitrile (B42240) could be subjected to bromination. The methyl group is an ortho-, para-director. However, the nitrile group is a meta-director. nih.gov Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity. Once the bromine is in the desired position, it can be converted to the hydroxymethyl group through a variety of methods, such as a Grignard reaction with formaldehyde followed by hydrolysis.

An alternative approach starts with a different precursor. For instance, the synthesis of 5-bromo-2-(hydroxymethyl)benzonitrile (B8072412) often begins with the bromination of 2-chlorobenzonitrile (B47944) using reagents like N-bromosuccinimide (NBS). vulcanchem.com The subsequent introduction of the hydroxymethyl group can be achieved by hydrolysis of a cyanobenzyl halide under basic conditions. vulcanchem.com

Multi-Component and Convergent Synthetic Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

While a direct one-pot, multi-component synthesis of this compound itself is not commonly reported, MCRs can be employed to construct complex analogs or precursors. For example, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can lead to the formation of functionalized 3-cyanopyrroles. mdpi.com The resulting pyrrole (B145914) ring can bear a hydroxymethyl group, demonstrating the utility of MCRs in creating complex molecules with this functionality. mdpi.com

Application of Catalytic Protocols in Direct Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. In the context of synthesizing this compound, catalytic protocols can be applied for direct C-H functionalization, offering a more atom-economical approach than traditional methods that require pre-functionalized substrates.

For instance, photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov This methodology can generate highly reactive radical intermediates under mild conditions, which can then engage in a variety of bond-forming reactions. The hydroxymethyl radical can be generated from methanol (B129727) and used to functionalize heteroarenes. nih.gov While direct application to benzonitrile (B105546) for the synthesis of the target molecule is still an area of active research, the principles of catalytic C-H hydroxymethylation hold significant promise.

Transition metal catalysis, particularly with manganese, has also been explored for C-H activation. researchgate.netrsc.org These catalysts can facilitate the direct introduction of functional groups into aromatic rings, potentially providing a direct route to this compound from benzonitrile.

Derivatization from Related Aromatic Scaffolds

An alternative to de novo synthesis is the modification of existing aromatic molecules that already possess some of the required structural features. This approach can be more efficient if the starting material is readily available and the required transformations are high-yielding and selective.

Chemoselective Reduction of Carboxylic Acid Derivatives

One of the most direct routes to this compound involves the chemoselective reduction of a carboxylic acid derivative, specifically 2-cyanobenzoic acid or its esters. nih.govbldpharm.com The key challenge in this approach is to reduce the carboxylic acid or ester group to an alcohol without affecting the nitrile group, which is also susceptible to reduction.

The choice of reducing agent is critical for achieving this chemoselectivity. Milder reducing agents are generally preferred. For instance, certain borane (B79455) complexes or specialized metal hydrides can selectively reduce carboxylic acids and their derivatives in the presence of nitriles.

Table 2: Research Findings on Chemoselective Reduction

| Starting Material | Reducing Agent/Conditions | Product | Key Observation |

|---|---|---|---|

| 2-Cyanobenzoic acid | Borane-tetrahydrofuran complex | This compound | The carboxylic acid is selectively reduced over the nitrile. |

| Methyl 2-cyanobenzoate | Lithium borohydride | This compound | The ester is reduced to the primary alcohol while leaving the nitrile intact. |

This approach is often favored due to the commercial availability of 2-cyanobenzoic acid and its derivatives. nih.govbldpharm.com The reactions are typically high-yielding and can be performed on a large scale. The synthesis of this compound can also be achieved through the reduction of 2-cyanobenzaldehyde (B126161). guidechem.comchemicalbook.com

Modification of Substituted Benzonitriles

A prominent strategy for synthesizing hydroxymethyl-substituted benzonitriles involves the chemical modification of benzonitrile derivatives that already possess other substituents. These methods include the direct conversion of the nitrile group or the transformation of another functional group on the ring into a hydroxymethyl moiety.

One advanced and efficient method is the direct, single-step reductive hydrolysis of the nitrile group. Research has demonstrated the utility of nickel-catalyzed reductive hydrolysis to convert a wide range of aromatic nitriles into their corresponding benzylic alcohols. This domino reaction sequence involves the initial hydrogenation of the nitrile to a primary imine, followed by hydrolysis to a hemiaminal, deamination to an aldehyde, and a final hydrogenation step to yield the alcohol. This process is notable for its chemoselectivity and effectiveness with multi-substituted nitriles.

The reaction is typically carried out using a nickel catalyst, such as Ni(OTf)₂, under a hydrogen atmosphere in a solvent mixture containing water. A variety of substituted benzonitriles have been successfully converted into their corresponding benzyl (B1604629) alcohols with good to excellent yields.

Table 1: Nickel-Catalyzed Reductive Hydrolysis of Substituted Benzonitriles to Benzyl Alcohols Reaction Conditions: 0.5 mmol nitrile, 4 mol% Ni(OTf)₂, 5 mol% Ligand, 40 bar H₂, TFE (2 mL), H₂O (0.1 mL), 120°C, 16 h.

Another established route involves the conversion of a bromomethyl group. For instance, analogs like 5-bromo-2-(hydroxymethyl)benzonitrile can be synthesized from a cyanobenzyl halide precursor. The process involves the hydrolysis of a compound such as 5-bromo-2-(bromomethyl)benzonitrile (B586903) using a base like aqueous sodium hydroxide (B78521) to yield the desired hydroxymethyl derivative. vulcanchem.com This approach is advantageous as it often proceeds under mild conditions. vulcanchem.com

Furthermore, the reduction of benzonitrile derivatives containing an aldehyde (formyl) or carboxylic acid group is a conventional method. The formyl group can be reduced to a hydroxymethyl group using selective reducing agents like sodium borohydride, while carboxylic acid or ester derivatives can be reduced using stronger agents such as lithium aluminum hydride.

Transformations Involving ortho-Methylbenzonitrile Precursors

Synthesizing this compound and its analogs can also be achieved by starting with ortho-methylbenzonitrile (o-tolunitrile) or its substituted derivatives. The primary transformation in this approach is the selective oxidation of the ortho-methyl group to a hydroxymethyl group.

This conversion can be challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. However, specific reagents and controlled reaction conditions can achieve the desired outcome. For example, the synthesis of 3-bromo-4-(hydroxymethyl)benzonitrile (B1524650) has been successfully demonstrated starting from 3-bromo-4-methylbenzonitrile. acs.org This highlights the viability of oxidizing a methyl group adjacent to a nitrile function on a substituted benzene (B151609) ring.

A more complex, multi-step synthesis starting from a methylbenzonitrile precursor has also been reported. In one pathway, 4-methylbenzonitrile (4-tolunitrile) was used as the starting material to produce 6-cyano-1-hydroxy-2,1-benzoxaborolane, a key synthetic intermediate. acs.org This sequence involves several transformations of the methyl group and the aromatic ring, illustrating a sophisticated application of a methylbenzonitrile precursor. acs.org

The selection of the specific oxidation method depends on the other functional groups present in the molecule to ensure chemoselectivity. An alternative to direct oxidation is a two-step process involving the radical bromination of the methyl group to a bromomethyl group, followed by nucleophilic substitution with a hydroxide source to yield the final hydroxymethyl product.

Table 2: Comparison of Synthetic Approaches

Chemical Reactivity and Mechanistic Studies of 2 Hydroxymethyl Benzonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group in 2-(hydroxymethyl)benzonitrile is susceptible to attack by various nucleophiles. openstax.org Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile carbon. libretexts.orglibretexts.org

The reaction with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orgmasterorganicchemistry.com For instance, the reaction of benzonitrile (B105546) with ethylmagnesium bromide, followed by hydrolysis, produces propiophenone. openstax.org This transformation highlights the utility of Grignard reagents in forming new carbon-carbon bonds at the nitrile carbon. leah4sci.com However, the presence of the acidic proton of the hydroxymethyl group in this compound can complicate this reaction, as Grignard reagents are also strong bases. libretexts.orglibretexts.org This can lead to deprotonation of the alcohol, consuming the Grignard reagent and potentially inhibiting the desired nucleophilic addition.

Similarly, organolithium reagents (R-Li), being strong nucleophiles and bases, can add to the nitrile group. wikipedia.org The course of the reaction is also sensitive to the reaction conditions and the nature of the organolithium reagent. Due to the high reactivity of organolithium reagents, careful control of stoichiometry and temperature is often necessary to achieve selective addition to the nitrile without side reactions. wikipedia.orguniurb.it

The table below summarizes the outcomes of nucleophilic additions to nitriles.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion | Ketone |

| Organolithium Reagent (RLi) | Imine anion | Ketone |

Reduction Pathways Leading to Amines and Aldehydes

The nitrile functionality of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction of nitriles to primary amines is a common transformation. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.orgsmolecule.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon protonation with water yields the primary amine. libretexts.org

Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another widely used method for nitrile reduction to primary amines. libretexts.org

Partial reduction of the nitrile group to an aldehyde can be achieved using specific reagents that can deliver a single hydride equivalent and then stop. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of a stable aluminum-imine intermediate which is then hydrolyzed during workup to release the aldehyde.

The following table outlines the products of nitrile reduction based on the reagent used.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (H₂/metal catalyst) | Primary Amine |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction typically proceeds through an amide intermediate. openstax.org

In acidic hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms an amide. Further heating in the presence of acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.org The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to an amide. openstax.org Continued heating with the base hydrolyzes the amide to a carboxylate salt. Acidification of the salt in a separate step then yields the carboxylic acid. openstax.org

The following table summarizes the hydrolysis of nitriles.

| Conditions | Intermediate | Final Product |

| Acidic (H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (OH⁻, heat, then H₃O⁺) | Amide | Carboxylic Acid |

Cycloaddition and Annulation Reactions Involving the Nitrile Group

While less common than nucleophilic additions and hydrolysis, the nitrile group can participate in cycloaddition and annulation reactions. These reactions offer powerful strategies for the synthesis of heterocyclic compounds. For instance, [3+2] cycloaddition reactions of nitriles with azides can lead to the formation of tetrazoles.

In the context of this compound, intramolecular reactions are of particular interest. For example, a Me₃Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines has been reported to produce substituted 1-aminoisoquinolines. beilstein-journals.org This type of reaction involves an initial nucleophilic addition to the nitrile, followed by an intramolecular cyclization, demonstrating the utility of the nitrile group as a building block for more complex ring systems.

Reactivity Profiles of the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a primary alcohol and undergoes reactions typical of this functional class, most notably oxidation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. smolecule.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to selectively oxidize primary alcohols to aldehydes. These reagents are often employed in non-aqueous solvents to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), will oxidize a primary alcohol all the way to a carboxylic acid. smolecule.com These reactions are typically carried out in aqueous conditions.

The following table provides a summary of the oxidation products of the hydroxymethyl group.

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | Aldehyde |

| Dess-Martin Periodinane (DMP) | Aldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid |

| Jones Reagent | Carboxylic Acid |

Esterification and Etherification Protocols

The presence of a primary hydroxyl group in this compound allows it to readily undergo esterification reactions with carboxylic acids, acid chlorides, and anhydrides. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, esterification can be achieved by reacting this compound with an acid in the presence of a suitable catalyst, leading to the formation of the corresponding ester. This transformation is valuable for modifying the compound's properties, such as solubility. smolecule.com

Etherification of this compound can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves copper-catalyzed Ullmann-type reactions for the formation of aryl ethers. nih.gov These reactions have been shown to be influenced by the choice of ligands, with phenanthroline-ligated copper(I) phenoxide complexes demonstrating enhanced reactivity compared to unligated species. nih.gov The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency of these etherification processes. nih.gov

A summary of representative esterification and etherification reactions is presented in Table 1.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | Carboxylic Acid | Acid Catalyst | 2-Cyanobenzyl ester | Esterification |

| This compound | Alkyl Halide | Base (e.g., NaH) | 2-Cyanobenzyl ether | Williamson Ether Synthesis |

| This compound | p-Iodotoluene | CuI/phenanthroline | 2-((4-Methylphenoxy)methyl)benzonitrile | Ullmann Etherification |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions, particularly after conversion of the hydroxyl group into a better leaving group, such as a halide or a tosylate. For example, treatment with a halogenating agent can convert the alcohol to a benzylic halide, which can then be displaced by a variety of nucleophiles. science-revision.co.ukibchem.comnumberanalytics.com

A common transformation is the reaction of the corresponding 2-(bromomethyl)benzonitrile (B57715) with nucleophiles. For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemdad.com Similarly, reaction with the cyanide ion allows for the extension of the carbon chain. science-revision.co.ukibchem.com These reactions typically follow an SN2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the leaving group. science-revision.co.uknumberanalytics.com

Table 2 provides examples of nucleophilic substitution reactions at the benzylic position.

| Substrate | Nucleophile | Reagent/Condition | Product |

| 2-(Bromomethyl)benzonitrile | 2H-Tetrazole | KOH | 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile chemdad.com |

| 2-(Bromomethyl)benzonitrile | Sodium Cyanide | Warm alcoholic solution | 2-(Cyanomethyl)benzonitrile |

| Bromoethane | Cyanide ion (:CN-) | Reflux | Propanenitrile science-revision.co.uk |

Dehydration and Condensation Reactions

The hydroxymethyl group of this compound can participate in dehydration reactions, particularly under acidic conditions or with dehydrating agents, to form a more reactive intermediate. While direct dehydration to form a vinyl species is not typical for this compound, the hydroxyl group can be involved in condensation reactions where a molecule of water is eliminated. numberanalytics.com

For example, 2-(bromomethyl)benzonitrile, derived from the corresponding alcohol, undergoes a base-promoted condensation reaction with homophthalic anhydride (B1165640) to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. chemdad.com This type of reaction involves the formation of a new carbon-carbon bond through the reaction of two molecules with the elimination of a small molecule like water. numberanalytics.com The nitrile group can also be formed through dehydration of an amide. For instance, 2-aminobenzamide (B116534) can be dehydrated to 2-aminobenzonitrile (B23959) using phenylphosphonyl dichloride and pyridine. asianpubs.org

Intermolecular and Intramolecular Reactivity Enhancements

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, allows for unique reactivity enhancements through both intermolecular and intramolecular pathways.

Intramolecularly, the proximity of the two functional groups can facilitate cyclization reactions. For example, under certain conditions, the hydroxyl group can attack the nitrile carbon, leading to the formation of a cyclic imino ether, which can then be hydrolyzed to a lactone. This type of intramolecular cyclization is a key feature in the design of certain prodrugs, where the cyclization event triggers the release of an active compound. nih.gov The Dieckmann condensation is another example of an intramolecular reaction, where diesters cyclize to form β-keto esters. libretexts.org

Intermolecularly, one functional group can influence the reactivity of the other. For instance, the coordination of a Lewis acid to the nitrile nitrogen can activate the nitrile group towards nucleophilic attack, while the hydroxyl group remains available for other transformations. Conversely, the hydroxyl group can act as an internal nucleophile in reactions involving the nitrile group, leading to tandem processes.

Reaction Cascade and Tandem Processes Utilizing Both Functional Groups

The dual functionality of this compound makes it an ideal substrate for reaction cascades and tandem processes, where multiple bond-forming events occur in a single pot. numberanalytics.com These processes are highly efficient as they minimize the need for intermediate purification steps. numberanalytics.com

A notable example is the palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids. nih.gov Although this example involves a derivative of 2-aminobenzonitrile, it illustrates the principle of utilizing the nitrile group in a tandem sequence. The process involves the nucleophilic addition of an organopalladium species to the nitrile, followed by an intramolecular cyclization. nih.govmdpi.compreprints.org

In a similar vein, tandem reactions can be designed where the hydroxyl group or a derivative thereof participates in the cascade. For instance, a reaction could be initiated at the hydroxyl group, such as an oxidation to an aldehyde, which then triggers a subsequent intramolecular reaction with the nitrile group. Such tandem processes are powerful tools in the synthesis of complex heterocyclic scaffolds.

Applications in Target Oriented and Diversity Oriented Chemical Synthesis

Role as a Key Building Block for Complex Organic Scaffolds

As a fundamental building block, 2-(hydroxymethyl)benzonitrile provides a scaffold upon which significant molecular complexity can be built. ossila.comresearchgate.net Its aromatic core, combined with the orthogonal reactivity of its substituents, facilitates its incorporation into a variety of intricate organic structures.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. researchgate.netkit.edu Derivatives of this compound have proven to be key starting materials for constructing such heterocyclic systems. For instance, 3-bromo-4-(hydroxymethyl)benzonitrile (B1524650) is a critical intermediate in a practical, scalable synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane. acs.org This benzoxaborole derivative is a key component of DNDI-6148, an investigational drug for visceral leishmaniasis. acs.org The synthesis involves a borylation reaction at the position ortho to the nitrile, followed by cyclization, demonstrating how the unique substitution pattern of the starting material directs the formation of the heterocyclic core. acs.org Modern synthetic methods, including Rh(III)-catalyzed C-H activation and annulation with diazo compounds, provide efficient routes to a diverse range of nitrogen heterocycles such as indoles, isoquinolines, and carbazoles, where functionalized benzonitriles can serve as valuable precursors. rsc.org

Table 1: Synthesis of a Heterocyclic Intermediate from a this compound Derivative

| Starting Material | Key Transformation | Product | Application | Reference |

| 3-Bromo-4-(hydroxymethyl)benzonitrile | Borylation and Cyclization | 6-Cyano-1-hydroxy-2,1-benzoxaborolane | Intermediate for DNDI-6148 | acs.org |

Fused and bridged polycyclic systems are complex three-dimensional structures found in many biologically active natural products. libretexts.org Their synthesis is a significant challenge that often relies on intramolecular reactions to form the key ring junctions. The bifunctionality of this compound makes it an ideal substrate for such strategies. The hydroxymethyl group can be converted into various functionalities, while the nitrile group can act as a dienophile or participate in other cycloadditions.

Intramolecular Diels-Alder (IMDA) reactions, for example, are a powerful tool for constructing fused and bridged systems. researchgate.net A synthetic strategy could involve tethering a diene to the hydroxymethyl group of this compound. Subsequent intramolecular cycloaddition with the nitrile group acting as the dienophile would generate a complex fused polycyclic framework. Similarly, tandem cycloaddition reactions, such as a [4+2]/[3+2] sequence, offer a versatile method for rapidly assembling complex polycyclic molecules from simple precursors. acs.org The strategic placement of reactive groups on the benzonitrile (B105546) core allows for programmed cascade reactions leading to the desired fused or bridged architecture. researchgate.net

The biaryl motif is a privileged structure in pharmaceuticals, liquid crystals, and chiral ligands. pku.edu.cn Transition-metal-catalyzed cross-coupling reactions are the cornerstone of biaryl synthesis. google.com this compound and its derivatives are valuable precursors in these transformations. For example, 2-chlorobenzonitrile (B47944) can be coupled with a 4-methylphenylzinc reagent in the presence of a nickel or palladium catalyst to produce 2-(4′-methylphenyl)benzonitrile, a key intermediate for angiotensin II antagonists. google.com

Furthermore, this compound can be utilized in diversity-oriented synthesis to create libraries of complex biaryls. In one approach, 4-(hydroxymethyl)benzonitrile (B1214540) was converted to 4-(bromomethyl)benzonitrile, which was then used as a building block in the synthesis of biaryl-containing medium-sized rings. researchgate.net Transition-metal-free methods have also been developed, such as a cascade reaction involving N-arylhydroxylamines that generates highly functionalized 2-hydroxy-2′-amino-1,1′-biaryls, which are important NOBIN-type ligands. pku.edu.cn These methods highlight the utility of functionalized benzonitriles in accessing structurally diverse biaryl compounds. nih.govrsc.org

Construction of Fused and Bridged Polycyclic Systems

Strategic Intermediate in Medicinal Chemistry and Pharmaceutical Development

The introduction of a hydroxymethyl group can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. frontiersin.org This makes this compound and its derivatives highly valuable intermediates in the design and development of new therapeutic agents.

Several approved drugs and clinical candidates originate from synthetic routes involving hydroxymethyl benzonitrile intermediates. The nitrile group is a common feature in many pharmaceuticals, valued for its metabolic stability and ability to act as a hydrogen bond acceptor. nih.gov

A prominent example is Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for treating atopic dermatitis. Its synthesis involves 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198) as a key intermediate, which undergoes borylation and cyclization to form the final benzoxaborole core. google.com Another example is the antidepressant drug Escitalopram, for which the metabolite Citadiol, or 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, is a crucial related compound. cymitquimica.com This highlights the role of the hydroxymethyl benzonitrile scaffold in creating complex molecules with significant biological activity.

Table 2: Examples of Biologically Active Molecules Derived from Hydroxymethyl Benzonitrile Intermediates

| Drug/Candidate | Intermediate | Therapeutic Area | Reference |

| Crisaborole | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Atopic Dermatitis | google.com |

| DNDI-6148 | 3-Bromo-4-(hydroxymethyl)benzonitrile | Visceral Leishmaniasis | acs.org |

| Escitalopram (related metabolite) | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | Depression | cymitquimica.com |

In drug discovery, structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. rsc.org The this compound scaffold provides an excellent platform for such studies. The aromatic ring can be substituted at various positions, and both the hydroxymethyl and nitrile groups can be modified to probe interactions with a biological target.

Application in Probe Synthesis for Chemical Biology

Chemical probes are essential tools for interrogating biological systems, enabling the study of protein function, target identification, and visualization of cellular processes. frontiersin.org The modular nature of this compound and its derivatives makes them useful scaffolds for the construction of such probes. These probes typically consist of a ligand for target recognition, a reactive group for covalent modification, and a reporter group for detection. frontiersin.org

A notable application is in the synthesis of modified nucleosides to probe DNA synthesis. Researchers have synthesized 5-[1-(2-cyanophenyl)-2,2-(dimethyl)propoxymethyl]-2′-deoxyuridine by reacting a protected 5-bromomethyl-2'-deoxyuridine with α-tert-butyl-2-cyanobenzyl alcohol. nih.gov These base-modified thymidines were found to be capable of terminating DNA synthesis, making them valuable compounds for studying cancer cell biology. nih.gov

The synthesis of fluorescent molecular probes for "click" chemistry, a powerful tool in chemical biology, also utilizes related structures. While not directly using this compound, the principles of building complex probes with specific functionalities are relevant. For example, alkyne- and azide-functionalized fluorescent probes based on Safirinium fluorophores have been developed for labeling and derivatization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com These modular approaches allow for the rapid synthesis of diverse probes for various applications, including microscopic imaging. frontiersin.orgmdpi.com

| Probe/Intermediate | Synthetic Application | Biological Target/Process Studied |

| α-tert-butyl-2-cyanobenzyl alcohol | Synthesis of base-modified deoxyuridines | DNA synthesis termination in cancer cells nih.gov |

| Alkyne/Azide Safirinium Probes | Fluorescent labeling via "click" chemistry | Microscopic imaging and biomolecule derivatization mdpi.com |

Contributions to Agrochemical Research and Development

Derivatives of this compound are of significant interest in the development of new agrochemicals, including fungicides, herbicides, and insecticides. cymitquimica.comcymitquimica.comlookchem.com The inclusion of the benzonitrile moiety, often combined with other functional groups like heterocycles or fluorine atoms, can lead to compounds with potent biological activity against agricultural pests and pathogens.

A prominent area of research involves the synthesis of benzamidine (B55565) derivatives that incorporate a 1,2,3-triazole ring. nih.govresearchgate.net In one study, a series of these compounds was synthesized starting from 4-cyanobenzyl bromide, a precursor related to 4-(hydroxymethyl)benzonitrile. The synthetic route involved the formation of an azide, followed by a "click chemistry" cycloaddition with an alkyne, and subsequent conversion of the nitrile group to a benzamidine. nih.gov While some of these compounds showed weak in vitro antifungal activity, they exhibited excellent in vivo efficacy against crop pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govresearchgate.net For example, one derivative demonstrated 90% efficacy against C. lagenarium, outperforming the commercial fungicide carbendazim. researchgate.net

Fluorinated analogues, such as 4-fluoro-2-(hydroxymethyl)benzonitrile (B1346480) and 2-fluoro-3-(hydroxymethyl)benzonitrile, are also recognized as important intermediates in agrochemical research. cymitquimica.comalfa-chemistry.com The introduction of fluorine can significantly alter a molecule's metabolic stability and binding affinity, often enhancing its desired biological activity.

| Compound Class/Derivative | Synthetic Precursor Type | Target Agrochemical Application | Research Finding |

| Benzamidine-1,2,3-triazoles | 4-Cyanobenzyl precursors | Fungicide | High in vivo efficacy against crop pathogens like C. lagenarium and B. cinerea. nih.govresearchgate.net |

| Fluorinated benzonitriles | 4-Fluoro-2-(hydroxymethyl)benzonitrile | Pesticide Intermediates | Considered valuable building blocks for new agrochemicals. cymitquimica.comalfa-chemistry.com |

| Glucopyranosyl-benzonitriles | Benzonitrile derivatives | Potential Pharmaceuticals/Agrochemicals | Patented for use as SGLT2 inhibitors. google.com |

Potential Utility in Advanced Materials Science

The functional groups of this compound and its derivatives provide opportunities for their use in the synthesis of advanced materials. The hydroxyl group can participate in polymerization and cross-linking reactions, while the nitrile and other potential substituents on the aromatic ring can impart specific electronic or physical properties.

One significant application is in the development of high-performance polymers. The hydroxymethyl group on derivatives like 5-bromo-2-(hydroxymethyl)benzonitrile (B8072412) enables cross-linking reactions to produce thermosetting resins. vulcanchem.com These materials can exhibit enhanced thermal stability, with decomposition temperatures exceeding 300°C, making them suitable for applications such as high-performance coatings. vulcanchem.com Furthermore, polyurethane polymers can be synthesized through the reaction of diisocyanates with polyols like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, creating versatile materials used in foams, coatings, and elastomers. ontosight.ai

The presence of a halogen, such as in 5-bromo-2-(hydroxymethyl)benzonitrile, facilitates further modification through cross-coupling reactions. The bromine atom allows for Suzuki-Miyaura couplings, enabling the synthesis of biphenyl (B1667301) derivatives which are important ligands for transition-metal catalysts. vulcanchem.com

Additionally, benzonitrile derivatives are investigated as building blocks for electronic materials. For instance, 4-bromo-2-(hydroxymethyl)benzonitrile (B7945311) is listed in catalogues for materials science, including as a building block for organic semiconductors and materials exhibiting aggregation-induced emission. chemscene.combldpharm.com Polymer-supported reagents, which simplify many synthetic processes, can also be derived from related structures. Polymer-supported triphenylphosphine, for example, is used in Wittig reactions and can be prepared from functionalized polystyrene resins. rsc.org

| Material Type | Relevant Derivative/Precursor | Synthetic Reaction | Key Property/Application |

| Thermosetting Resins | 5-Bromo-2-(hydroxymethyl)benzonitrile | Cross-linking via hydroxymethyl group | High thermal stability (>300°C), high-performance coatings. vulcanchem.com |

| Polyurethane Polymers | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | Reaction with diisocyanates | Versatility for foams, coatings, elastomers. ontosight.ai |

| Biphenyl Ligands | 5-Bromo-2-(hydroxymethyl)benzonitrile | Suzuki-Miyaura coupling | Ligand design for transition-metal catalysts. vulcanchem.com |

| Organic Semiconductors | 4-Bromo-2-(hydroxymethyl)benzonitrile | Building block for advanced materials | Potential use in electronic materials. chemscene.combldpharm.com |

Advanced Analytical and Spectroscopic Methodologies in Research on 2 Hydroxymethyl Benzonitrile

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating 2-(hydroxymethyl)benzonitrile from starting materials, byproducts, and other impurities, thereby enabling its purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. advancechemjournal.comdrawellanalytical.com This method allows for the separation, identification, and quantification of the compound in a mixture. advancechemjournal.com The goal of an HPLC method is to separate and quantify the main drug, any reaction impurities, all available synthetic intermediates, and any degradants. advancechemjournal.com

In a typical HPLC analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is often achieved on a reverse-phase column, such as a C18 column, using a mobile phase composed of a mixture of water and an organic solvent like acetonitrile. innovareacademics.inmdpi.comnih.gov The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification. For instance, in one study, the retention time for this compound was reported to be 3.8 minutes. figshare.com The concentration of the compound is determined by comparing the peak area of the sample to that of a known standard.

Table 1: HPLC Parameters for Analysis of Benzonitrile (B105546) Derivatives

| Parameter | Value |

| Column | Zodiac C18 (250×4.6×5µ) innovareacademics.in |

| Mobile Phase | Phosphate buffer: Acetonitrile (40:60 v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection Wavelength | 262 nm innovareacademics.in |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 10 µl pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying and quantifying impurities in this compound. arxiv.org In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

This technique is highly effective for detecting trace impurities that might be present in a sample of this compound. aidic.it For example, GC-MS can be used to identify residual solvents or byproducts from the synthesis process. The GC oven temperature is typically programmed to ramp up to ensure the separation of compounds with a wide range of boiling points. arxiv.org

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, including the synthesis of this compound. rsc.orglibretexts.org By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, chemists can visually track the consumption of starting materials and the formation of the desired product. mdpi.comnih.gov

The separation on a TLC plate is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). libretexts.org The separated spots are visualized, often under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used to identify the product. libretexts.org For instance, monitoring a reaction by TLC allows for the determination of the reaction's completion, signaling when to proceed with the work-up and purification steps. mdpi.comgoogle.com

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netresearchgate.net Both ¹H NMR and ¹³C NMR are routinely employed to characterize this compound.

¹H NMR Spectroscopy: This technique provides information about the number and types of protons (hydrogen atoms) in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a detailed picture of the proton framework. For example, the aromatic protons would typically appear in the range of 7.2-7.7 ppm, while the methylene protons would be a singlet around 4.7 ppm. rsc.org

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the aromatic carbons, the carbon of the nitrile group (CN), and the carbon of the hydroxymethyl group (CH₂OH). rsc.org For instance, the nitrile carbon typically appears around 118 ppm, while the methylene carbon is observed around 64 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Benzonitrile Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

| Benzonitrile | ¹H | 7.47 (t), 7.60 (d), 7.64 (d) rsc.org |

| ¹³C | 112.2, 118.6, 128.9, 132.0, 132.6 rsc.org | |

| 4-(Hydroxymethyl)benzonitrile (B1214540) | ¹H | 7.60 (d), 7.45 (d), 4.73 (s), 2.69 (s) rsc.org |

| ¹³C | Not explicitly provided, but expected based on structure. | |

| 2-Methylbenzonitrile | ¹H | 7.27 (d), 7.47 (t), 7.56 (d) rsc.org |

| ¹³C | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.comnih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com

This high level of accuracy enables the determination of the molecular formula of this compound with a high degree of confidence. youtube.comspectroscopyonline.com For instance, the calculated exact mass for the protonated molecule of 4-(hydroxymethyl)benzonitrile ([M+H]⁺) is 134.06004 Da. uni.lu An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition as C₈H₈NO. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from isomers or compounds with the same nominal mass. bioanalysis-zone.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are frequently used in conjunction with experimental data to provide a more detailed assignment of the observed vibrational bands. nih.govworldscientific.com Studies on related molecules, such as 2-amino-4-methyl benzonitrile and 2-cyanophenylisocyanid dichloride, have demonstrated the efficacy of this combined approach in achieving excellent agreement between calculated and experimental spectra. nih.govnih.gov

The vibrational spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibration of the hydroxymethyl group typically appears as a broad and strong band in the IR spectrum, generally in the region of 3400-3300 cm⁻¹. theaic.org The exact position and broadness of this peak are sensitive to the extent of hydrogen bonding. The C≡N stretching vibration of the nitrile group gives rise to a sharp and intense absorption in the approximate range of 2230-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ group are found at slightly lower wavenumbers. theaic.org

The fingerprint region of the spectrum, typically below 1600 cm⁻¹, contains a wealth of information regarding the bending and skeletal vibrations of the molecule. This includes the in-plane and out-of-plane bending vibrations of the C-H and O-H groups, as well as the various stretching and bending modes of the benzene (B151609) ring. For instance, the C-O stretching vibration of the primary alcohol is anticipated to be in the region of 1050 cm⁻¹. theaic.org

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3400 - 3300 | Strong, Broad | Weak |

| Hydroxymethyl (-CH₂OH) | C-H Stretch (aliphatic) | 2950 - 2850 | Medium | Medium |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | ~1050 | Strong | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2220 | Strong, Sharp | Strong |

| Phenyl Ring | C-H Stretch (aromatic) | 3100 - 3000 | Medium | Strong |

| Phenyl Ring | C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

It is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the hydroxymethyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. These hydrogen bonds are crucial in stabilizing the crystal lattice.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | O-H···N hydrogen bonding, π-π stacking |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (exocyclic) Bond Length | ~1.51 Å |

| C-O Bond Length | ~1.43 Å |

| C≡N Bond Length | ~1.14 Å |

Theoretical and Computational Studies of 2 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and conformational preferences of 2-(hydroxymethyl)benzonitrile. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional arrangement and its electronic properties.

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxymethyl group relative to the benzonitrile (B105546) ring. A potential energy surface (PES) scan, which involves systematically changing the dihedral angle of the C(aryl)-C(H2)-O-H group, can identify the most stable conformers. q-chem.comresearchgate.net For similar ortho-substituted benzyl (B1604629) alcohols, the stability of different conformers is influenced by a delicate balance of steric effects and weak intramolecular interactions. researchgate.net

A key feature of interest is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the nitrile group. rsc.orgmdpi.comdoubtnut.com The existence and strength of such a bond significantly impact the compound's conformation and reactivity. Theoretical calculations can predict the geometric parameters and energetic stabilization associated with this interaction. For instance, studies on related halophenols have used computational analysis to assess the presence and nature of intramolecular hydrogen bonds. rsc.org

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is also a key output of these calculations. faccts.deacs.org The molecular electrostatic potential (MEP) map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the nitrile nitrogen and the hydroxyl oxygen are expected to be regions of negative potential, while the hydroxyl hydrogen would be a site of positive potential.

Table 1: Calculated Electronic Properties of a Representative Conformer of this compound (Note: These are representative values based on DFT calculations for similar aromatic compounds and may vary with the level of theory and basis set used.)

| Property | Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 5.5 - 6.5 |

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized.

Transition state analysis is crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy barrier. nih.gov For this compound, several reactions are of interest, such as the oxidation of the hydroxymethyl group to form 2-cyanobenzaldehyde (B126161) ambeed.com or nucleophilic additions to the nitrile group. nih.govethz.ch

For the oxidation reaction, theoretical calculations can model the interaction of the alcohol with an oxidizing agent, identifying the transition state for the hydrogen abstraction or ester formation steps. ambeed.com Similarly, for the reaction of a nucleophile with the nitrile carbon, computational methods can elucidate the concerted or stepwise nature of the addition and determine the activation energy. nih.gov Studies on the reaction of other nitriles have shown that the mechanism can be synchronous, with the nucleophilic attack and protonation occurring simultaneously. nih.gov The presence of the ortho-hydroxymethyl group may also influence the reaction mechanism through intramolecular catalysis or by affecting the electronic properties of the nitrile group.

Table 2: Hypothetical Activation Energies for Key Reactions of this compound (Note: These values are illustrative and would require specific quantum chemical calculations for confirmation.)

| Reaction | Plausible Mechanism | Estimated Activation Energy (kcal/mol) |

| Oxidation to Aldehyde | Hydride transfer | 15 - 25 |

| Acid-catalyzed Hydrolysis of Nitrile | Nucleophilic attack by water | 20 - 30 |

| [3+2] Cycloaddition with an Azide | Concerted cycloaddition | 10 - 20 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions. researchgate.net An MD simulation of this compound, typically in a solvent like water, would involve calculating the trajectory of each atom over time based on a defined force field.

These simulations can reveal the nature of the interactions between this compound and surrounding solvent molecules. Both the hydroxyl and nitrile groups are capable of forming hydrogen bonds, acting as hydrogen bond donors and acceptors, respectively. nih.gov MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a dynamic picture of the solvation shell around the molecule.

Furthermore, simulations of multiple this compound molecules can elucidate self-association behavior. The aromatic rings can engage in π-π stacking interactions, while the functional groups can form intermolecular hydrogen bonds. Understanding these interactions is crucial for predicting the compound's physical properties, such as its solubility and crystal packing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.netfaccts.dechemaxon.com For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The predicted ¹³C NMR spectrum would show signals for the aromatic carbons, the nitrile carbon, and the methylene carbon. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, yielding a theoretical IR spectrum. researchgate.netmdpi.comcheminfo.org Characteristic peaks would include the O-H stretching vibration of the alcohol, the C≡N stretching of the nitrile, C-H stretching of the aromatic ring, and various bending and stretching modes of the molecular skeleton. researchgate.net The position of the O-H stretch can provide evidence for intramolecular hydrogen bonding, as this interaction typically leads to a red-shift (lower frequency) and broadening of the peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption of UV-Vis light. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are typical ranges and would be refined by specific calculations.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - CH₂ | 4.5 - 4.8 |

| Chemical Shift (ppm) - OH | 2.5 - 5.0 (variable) | |

| Chemical Shift (ppm) - Aromatic H | 7.2 - 7.8 | |

| ¹³C NMR | Chemical Shift (ppm) - CH₂ | 60 - 65 |

| Chemical Shift (ppm) - C≡N | 115 - 120 | |

| IR | Wavenumber (cm⁻¹) - O-H stretch | 3200 - 3500 |

| Wavenumber (cm⁻¹) - C≡N stretch | 2220 - 2240 |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or other properties. oup.comnih.govchem-soc.siijnrd.org A QSRR study on a series of substituted benzonitriles, including this compound, could provide valuable insights into how different substituents affect a particular reaction.

To build a QSRR model, a set of molecular descriptors is first calculated for each compound in the series. researchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). The reactivity of the compounds is then measured experimentally, for example, the rate constant for a specific reaction.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates the descriptors to the observed reactivity. chem-soc.si Such a model can then be used to predict the reactivity of new, un-synthesized benzonitrile derivatives. For this compound, a QSRR study could help to understand the quantitative contribution of the hydroxymethyl group to the reactivity of the nitrile functionality, or vice versa. tandfonline.comresearchgate.net

Sustainable Chemistry and Green Synthesis Approaches for 2 Hydroxymethyl Benzonitrile

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for 2-(Hydroxymethyl)benzonitrile focuses on minimizing hazardous substances, reducing waste, and simplifying operational procedures. While specific green routes for this exact compound are not extensively documented, principles can be applied from the synthesis of related benzonitriles.

A key strategy is the avoidance of toxic reagents and harsh conditions. For instance, traditional nitrile syntheses might involve hazardous cyanating agents. Greener alternatives often focus on the transformation of more benign starting materials. A potential green route to this compound could involve the selective oxidation of 2-methylbenzonitrile or the reduction of 2-formylbenzonitrile using environmentally friendly reagents and catalysts.

One notable advancement in the green synthesis of benzonitriles involves the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride. rsc.org A novel approach utilizes an ionic liquid which acts as a recyclable co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts and avoiding the release of inorganic acids. rsc.org This one-pot reaction simplifies the process, reduces energy consumption, and minimizes solvent waste. rsc.org Another approach involves the use of N-bromosuccinimide (NBS) for benzylic bromination, which is a more selective and less hazardous alternative to reagents like elemental chlorine or bromine. mdpi.com

Furthermore, developing synthetic pathways in aqueous media represents a significant step towards sustainability. Water is a non-toxic, non-flammable, and abundant solvent. Research into synthesizing aromatic compounds from biomass-derived precursors in water highlights the potential for developing aqueous-based routes for benzonitrile (B105546) derivatives. ucl.ac.uk The use of in-situ generated hydrogen from an aluminum-water system also presents an environmentally benign method for hydrogenation reactions, improving safety by avoiding the storage and handling of high-pressure hydrogen gas. mdpi.com

Implementation of Catalytic Processes for Enhanced Atom Economy and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. For the synthesis of this compound and related compounds, catalytic processes are crucial for minimizing waste.

Heterogeneous Catalysis: The use of solid-supported catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, carbon-supported platinum (Pt) catalysts have proven effective for the aerobic oxidative coupling of alcohols and ammonia (B1221849) to produce nitriles. acs.org This method is atom-economical as it directly converts an alcohol to a nitrile. acs.org Similarly, supported rhodium catalysts have been used for selective hydrogenations. mdpi.com

Nanocatalysis: Nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. A sustainable approach has been demonstrated in the synthesis of a losartan (B1675146) intermediate, where palladium nanoparticles (PdNPs) derived from brown seaweed were used as a recyclable catalyst for a Suzuki–Miyaura coupling reaction. mdpi.com This bio-derived catalyst showed high stability and recyclability, highlighting a path toward greener metal-catalyzed reactions. mdpi.com

Ionic Liquids as Catalysts: As mentioned previously, ionic liquids can serve multiple roles, including as a catalyst. In the synthesis of benzonitrile from benzaldehyde, the ionic liquid [HSO3-b-Py]·HSO4 acts as both a co-solvent and a catalyst, facilitating the reaction and allowing for easy recovery and reuse. This system achieved a 100% yield, demonstrating exceptional efficiency and waste reduction. rsc.org

Below is a table summarizing various catalytic approaches applicable to nitrile synthesis.

| Catalyst System | Reaction Type | Substrate Example | Key Advantages | Reference |

| Ionic Liquid ([HSO3-b-Py]·HSO4) | Dehydration of Oxime | Benzaldehyde | Recyclable, metal-free, 100% yield, simplified separation | rsc.org |

| Platinum on Carbon (Pt/C) | Aerobic Oxidative Coupling | Benzyl (B1604629) alcohol | Heterogeneous, atom-economical, uses air as oxidant | acs.org |

| Bio-derived Palladium Nanoparticles | Suzuki–Miyaura Coupling | 2-bromobenzonitrile | Recyclable, sustainably sourced, mild conditions | mdpi.com |

| Rhodium on Alumina (Rh/Al2O3) | Hydrogenation | Benzonitrile | Heterogeneous, uses safe in-situ H2 source (Al/H2O) | mdpi.com |

Utilization of Renewable Feedstocks and Bio-Based Solvents

A major goal of green chemistry is to shift from a petroleum-based economy to one based on renewable resources. This involves using biomass to produce platform chemicals that can be converted into a wide range of products. nih.govacs.org

Renewable Feedstocks: The aromatic ring of this compound could potentially be derived from lignocellulose, a major component of plant biomass. nih.gov Lignocellulose can be broken down into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). ucl.ac.uknih.gov These furanic compounds can then be converted into benzenoid aromatics through various chemical transformations, providing a renewable starting point for the synthesis. ucl.ac.ukacs.org For example, a three-step, one-pot cascade reaction in water has been developed to produce substituted benzene (B151609) rings from furfurals. ucl.ac.uk While direct synthesis of this compound from biomass is still a developing area, these foundational studies pave the way for future innovations. The use of D-fructose, a simple sugar, as a synthon in the synthesis of other heterocyclic compounds further illustrates the potential of using biomass-derived carbohydrates as chemical building blocks. nih.gov

Bio-Based Solvents: The chemical industry is a major consumer of solvents, many of which are volatile organic compounds (VOCs) derived from petroleum. core.ac.ukresearchgate.net Replacing these with bio-based solvents is a critical step towards sustainability. mdpi.com Bio-solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from furfural, and various terpenes like limonene (B3431351) are becoming viable alternatives. core.ac.ukmdpi.com Research is also focused on developing novel solvents from renewable sources, such as Cyrene™ and its derivatives, which are derived from cellulose. whiterose.ac.uk The ideal bio-based solvent should not only be sourced renewably but also exhibit low toxicity and be readily biodegradable. indico.global

The table below lists some common bio-based solvents and their renewable sources.

| Solvent | Renewable Source | Key Properties | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Lignocellulose (via Furfural) | High boiling point, stable alternative to THF | mdpi.com |

| Ethanol | Fermentation of Sugars/Starch | Biodegradable, versatile polar protic solvent | nih.govmdpi.com |

| Limonene / p-Cymene | Citrus Rinds | Non-polar, biodegradable, potential toluene (B28343) replacement | core.ac.ukresearchgate.net |

| Glycerol | Biodiesel Production | High boiling point, non-toxic, polar protic solvent | mdpi.com |

| Cyrene™ (and derivatives) | Cellulose | Dipolar aprotic, biodegradable, high boiling point | whiterose.ac.uk |

Energy Efficiency in Synthetic Operations

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing, as the chemical industry is one of the largest industrial energy users. abb.com Innovations in reaction technology and process optimization can lead to significant energy savings.

Process Intensification: Techniques like microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings compared to conventional heating methods. numberanalytics.com Similarly, using visible light to drive photochemical reactions can be more energy-efficient than thermal processes. mdpi.com